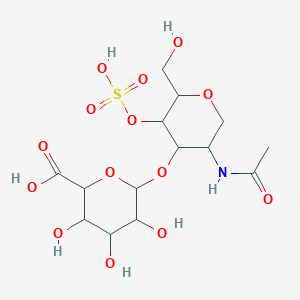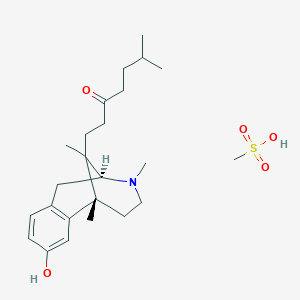![molecular formula C21H21ClN2OS2 B10782172 1-[[1-[(2-Chlorothiophen-3-yl)methoxy]-1,2,6,7,8,9-hexahydrobenzo[e][1]benzothiol-2-yl]methyl]imidazole](/img/structure/B10782172.png)
1-[[1-[(2-Chlorothiophen-3-yl)methoxy]-1,2,6,7,8,9-hexahydrobenzo[e][1]benzothiol-2-yl]methyl]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SCH-32227 is a compound initially developed by Schering-Plough CorporationThis enzyme is involved in the post-translational modification of proteins, specifically the addition of a farnesyl group to a cysteine residue .
Preparation Methods
The synthetic routes and reaction conditions for SCH-32227 are not widely documented in public literature. the preparation of protein farnesyltransferase inhibitors typically involves multi-step organic synthesis, including the formation of key intermediates and final coupling reactions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
SCH-32227, as a protein farnesyltransferase inhibitor, primarily undergoes reactions related to its inhibitory activity. These reactions include:
Substitution Reactions: Involving the replacement of functional groups within the molecule.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Hydrolysis: Breaking down the compound in the presence of water.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to facilitate the desired transformations. The major products formed from these reactions are typically derivatives or analogs of SCH-32227 with modified functional groups .
Scientific Research Applications
SCH-32227 has been primarily studied for its potential therapeutic applications in the treatment of neoplasms (cancers). As a protein farnesyltransferase inhibitor, it has shown promise in inhibiting the growth of cancer cells by interfering with the post-translational modification of proteins essential for cell proliferation and survival. Additionally, SCH-32227 has been explored in various preclinical studies to understand its efficacy and safety profile .
Mechanism of Action
The mechanism of action of SCH-32227 involves the inhibition of protein farnesyltransferase, an enzyme responsible for the farnesylation of proteins. Farnesylation is a critical post-translational modification that allows proteins to anchor to cell membranes and perform their functions. By inhibiting this enzyme, SCH-32227 prevents the proper localization and function of target proteins, leading to the disruption of cellular processes essential for cancer cell growth and survival .
Comparison with Similar Compounds
SCH-32227 can be compared with other protein farnesyltransferase inhibitors, such as tipifarnib and lonafarnib. These compounds share a similar mechanism of action but may differ in their chemical structure, potency, and pharmacokinetic properties. SCH-32227 is unique in its specific molecular structure, which may confer distinct advantages or limitations in its therapeutic application .
Similar compounds include:
Tipifarnib: Another protein farnesyltransferase inhibitor with clinical applications in cancer treatment.
Lonafarnib: A protein farnesyltransferase inhibitor used in the treatment of progeria and other diseases.
Properties
Molecular Formula |
C21H21ClN2OS2 |
|---|---|
Molecular Weight |
417.0 g/mol |
IUPAC Name |
1-[[1-[(2-chlorothiophen-3-yl)methoxy]-1,2,6,7,8,9-hexahydrobenzo[e][1]benzothiol-2-yl]methyl]imidazole |
InChI |
InChI=1S/C21H21ClN2OS2/c22-21-15(7-10-26-21)12-25-20-18(11-24-9-8-23-13-24)27-17-6-5-14-3-1-2-4-16(14)19(17)20/h5-10,13,18,20H,1-4,11-12H2 |
InChI Key |
YDIMTSKBEXCNQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2C(C(S3)CN4C=CN=C4)OCC5=C(SC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-1-[5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide](/img/structure/B10782089.png)
![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-3-hydroxy-2-imidazol-1-yl-2-phenylpropanoate](/img/structure/B10782097.png)



![(3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid](/img/structure/B10782119.png)

![3-Methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid](/img/structure/B10782145.png)
![3-amino-3-methyl-N-[2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B10782147.png)





